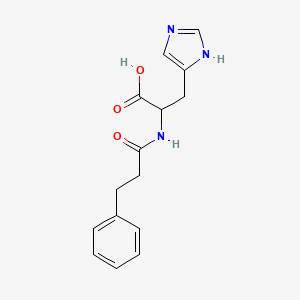

3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid

Description

Structural Features: 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid is a propanoic acid derivative with two key substituents:

- Position 3: A 1H-imidazol-4-yl moiety, a heterocyclic aromatic group critical for hydrogen bonding and metal coordination.

Properties

Molecular Formula |

C15H17N3O3 |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoic acid |

InChI |

InChI=1S/C15H17N3O3/c19-14(7-6-11-4-2-1-3-5-11)18-13(15(20)21)8-12-9-16-10-17-12/h1-5,9-10,13H,6-8H2,(H,16,17)(H,18,19)(H,20,21) |

InChI Key |

JSDLITKUGOMPKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC(CC2=CN=CN2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid typically involves multi-step organic reactions One common approach is to start with the imidazole ring and introduce the phenylpropanamido group through a series of substitution and coupling reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The imidazole and phenyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing biochemical pathways. The phenyl group may interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related derivatives, focusing on substituent effects and bioactivity.

Key Observations:

Imidazole Substitution :

- The 1H-imidazol-4-yl group is a consistent pharmacophore across analogs, enhancing interactions with biological targets (e.g., enzymes, receptors). Derivatives without this group (e.g., succinic acid) show reduced potency .

Amide vs. Sulfonamide Modifications :

- The 3-phenylpropanamido group in the parent compound likely improves lipophilicity and membrane permeability compared to sulfonamido analogs (e.g., ). Sulfonamides may enhance solubility but reduce cellular uptake .

Quinazoline Hybrids :

- Hybridization with quinazoline scaffolds (e.g., compound 6g) significantly boosts cytotoxicity, likely due to DNA intercalation or topoisomerase inhibition .

Peptide-like Derivatives :

- Compounds like Gly-His () retain imidazole functionality but lack the phenylpropanamido group, limiting their anticancer activity while remaining useful in biochemical studies .

Synthetic Intermediates :

- Trityl-protected intermediates (e.g., ) are critical for synthesizing advanced derivatives but require deprotection for bioactivity .

Biological Activity

3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid, also known as a derivative of imidazole, is a compound of significant interest due to its potential biological activities. This article provides a detailed analysis of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid is . The structure features an imidazole ring, which is known for its biological activity, particularly in pharmacology.

Key Structural Features:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms, contributing to the compound's reactivity and biological interactions.

- Amido Group : Enhances solubility and bioavailability.

- Phenyl Group : Provides stability and can influence the binding affinity to biological targets.

Antimicrobial Properties

Research indicates that compounds with imidazole moieties exhibit antimicrobial properties. A study demonstrated that various imidazole derivatives showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of imidazole derivatives. One study reported that 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid exhibited cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promising results as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anticancer Activity

A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of the compound revealed dose-dependent cytotoxicity. The IC50 value was determined to be approximately 25 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 55 |

| 50 | 30 |

In Vivo Studies

In vivo experiments conducted on murine models demonstrated that administration of the compound resulted in reduced tumor size in xenograft models, indicating its potential as an effective therapeutic agent in oncology .

Mechanistic Insights

Mechanistic studies have suggested that the compound affects cellular signaling pathways associated with cell growth and apoptosis. Specifically, it was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.